molecular formula C13H11ClN4O2 B1420387 6-Chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1097132-48-3

6-Chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1420387
CAS No.: 1097132-48-3
M. Wt: 290.7 g/mol
InChI Key: UECQAZNRBHDLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. As part of the triazolopyridazine family, it serves as a key synthetic intermediate and a privileged scaffold for developing novel bioactive molecules . This compound is structurally related to triazolo-pyridazine derivatives that have demonstrated promising anti-diabetic properties . Research on similar analogs has shown them to be effective Dipeptidyl peptidase-4 (DPP-4) inhibitors, a established mechanism for anti-diabetic drugs. These compounds have also exhibited significant insulinotropic activity in cellular models (832/13 INS-1 cells), enhancing insulin secretion, alongside favorable antioxidant properties as determined by H₂O₂ radical scavenging assays . Furthermore, the triazolopyridazine core is recognized for its potential in cancer research . Related compounds have been synthesized and evaluated as cytotoxic agents, showing activity against various human cancer cell lines, including leukemic (NALM-6, SB-ALL) and breast cancer (MCF-7) cells. Studies indicate that these compounds can induce apoptosis through the activation of caspase 3/7 . The structure-activity relationships suggest that substitutions on the phenyl ring, such as the dimethoxy group, can influence the compound's biological potency and selectivity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-3-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2/c1-19-9-5-3-4-8(12(9)20-2)13-16-15-11-7-6-10(14)17-18(11)13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECQAZNRBHDLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Hydrazide Intermediate

  • Starting materials: 2,3-dimethoxybenzoic acid and 3-chloro-6-hydrazinylpyridazine.
  • Reaction: Coupling of 2,3-dimethoxybenzoic acid with 3-chloro-6-hydrazinylpyridazine yields N’-(6-chloropyridazin-3-yl)-2,3-dimethoxybenzohydrazide.
  • Conditions: Typically performed under reflux in ethanol or suitable solvent.
  • Yield: Reported to be good, facilitating further cyclization.

Cyclization to Triazolopyridazine Core

  • Reagent: Phosphorus oxychloride (POCl3).
  • Process: Direct treatment of the hydrazide intermediate with POCl3 at elevated temperature induces cyclization, forming thetriazolo[4,3-b]pyridazine ring system.
  • Outcome: Formation of the core heterocycle with a chlorine atom at the 6-position, providing a versatile intermediate for subsequent functionalization.

Introduction of the 2,3-Dimethoxyphenyl Group

  • Method: Suzuki-Miyaura cross-coupling reaction.
  • Coupling partners: The 6-chloro triazolopyridazine core and 2,3-dimethoxyphenylboronic acid or its derivatives.
  • Catalysts and conditions: Palladium-based catalysts (e.g., Pd(PPh3)4), base (e.g., K2CO3), and microwave irradiation or conventional heating.
  • Purification: Chromatographic techniques such as flash chromatography or preparative HPLC.
  • Yield: Moderate to good yields reported, with high purity of final product.

Alternative and One-Pot Synthesis Methods

Several studies have demonstrated alternative approaches to synthesize triazolopyridazine derivatives, which can be adapted for the target compound:

  • One-pot oxidative cyclization: Using aldehydes and heteroarylhydrazines under copper-catalyzed oxidative conditions (CuBr2 and oxone) to form fused triazole rings in a single step. This method offers mild reaction conditions and tolerance to various functional groups.

  • Intramolecular oxidative cyclization: Employing iodobenzene diacetate to cyclize 6-chloropyridazin-3-yl hydrazones efficiently, providing the triazolopyridazine core with good yields and selectivity.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Hydrazide formation 2,3-dimethoxybenzoic acid + 3-chloro-6-hydrazinylpyridazine, ethanol Reflux (~78°C) Several hours 70-85 Good solvent choice critical
Cyclization POCl3 80-110°C 3-6 hours 65-80 Elevated temperature required
Suzuki-Miyaura coupling Pd catalyst, base (K2CO3), 2,3-dimethoxyphenylboronic acid 80-120°C (microwave or oil bath) 1-4 hours 60-75 Microwave irradiation improves yield
One-pot oxidative cyclization CuBr2, oxone, aldehyde, heteroarylhydrazine Room temp to 50°C 12-24 hours 60-70 Mild conditions, broad functional group tolerance

Research Findings and Analytical Data

  • The described synthetic routes have been validated by multiple research groups with reproducible yields and purity.
  • Structural confirmation is typically achieved by NMR (1H, 13C), mass spectrometry, and elemental analysis.
  • The cyclization step is crucial for ring closure and can be monitored by TLC or HPLC.
  • Microwave-assisted Suzuki coupling has been shown to enhance reaction rates and yields significantly.
  • The final compound exhibits high purity (>95%) suitable for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives with different functional groups replacing the chloro substituent .

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :
  • PDE4 Inhibition: Compound 18 () demonstrates sub-nanomolar potency against PDE4 isoforms due to the optimized 2,5-dimethoxyphenyl and tetrahydrofuran-3-yloxy substituents, which enhance binding affinity compared to the target compound’s 2,3-dimethoxyphenyl group .
  • BRD4 Inhibition : Trifluoromethyl-substituted derivatives () exhibit micromolar-range IC50 values, suggesting that bulkier substituents (e.g., indole-ethylamine) at position 6 improve bromodomain interactions .
  • Antimicrobial Activity : Chlorobenzyl substituents (e.g., 9j in ) correlate with mild antifungal/antibacterial effects, whereas electron-withdrawing groups (e.g., Cl, CF3) may enhance membrane penetration .

Structure-Activity Relationship (SAR) Insights

Position 3 Modifications :
  • Methoxy Groups : The number and position of methoxy groups on the phenyl ring significantly influence selectivity. For PDE4, 2,5-dimethoxy (compound 18) outperforms 2,3-dimethoxy (target compound) due to better hydrophobic packing in the catalytic pocket .
  • Heteroaryl Substituents : Oxetane () and trifluoromethyl groups () introduce steric and electronic effects, impacting solubility and target engagement .
Position 6 Modifications :
  • Chlorine vs. Thioether/Side Chains : Chlorine at position 6 (target compound) is a common pharmacophore, but thioether side chains () improve LRRK2 inhibition by forming hydrogen bonds with kinase domains .
  • Hydrazine Derivatives : Acetohydrazide derivatives () show reduced potency compared to aryl-substituted analogues, likely due to decreased metabolic stability .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Metabolic Stability
Target Compound 315.75 2.8 <0.1 (DMSO) Moderate
3-(Trifluoromethyl)-6-substituted (STK651245) 388.32 3.5 <0.05 (DMSO) Low
6-Chloro-3-(4-fluorophenyl) (CAS 1116743-29-3) 248.64 2.3 0.2 (DMSO) High
Key Insights :
  • Lipophilicity : Trifluoromethyl groups increase LogP, enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic Stability : Chlorine and fluorophenyl substituents () improve stability compared to methoxy groups, which are prone to demethylation .

Biological Activity

6-Chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with a distinctive structure that includes a triazole ring fused to a pyridazine moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including anticancer properties. Its molecular formula is C13H11ClN4O2C_{13}H_{11}ClN_4O_2, with a molecular weight of approximately 290.7 g/mol.

Chemical Structure

The compound's structure can be represented as follows:

6 Chloro 3 2 3 dimethoxyphenyl 1 2 4 triazolo 4 3 b pyridazine\text{6 Chloro 3 2 3 dimethoxyphenyl 1 2 4 triazolo 4 3 b pyridazine}

This structure facilitates various interactions with biological targets due to the presence of functional groups that influence its reactivity and pharmacological properties.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of derivatives of this compound. For instance, a related compound (designated as 4q) demonstrated significant activity against several cancer cell lines, including SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma). The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (μM)
SGC-79010.014
A5490.008
HT-10800.012

These values indicate that the compound effectively inhibits cell proliferation at low concentrations, comparable to known chemotherapeutic agents like CA-4 .

The mechanism underlying the antiproliferative activity involves the inhibition of tubulin polymerization , which is critical for mitosis. Immunostaining assays confirmed that the compound disrupts microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Variations in substituents on the phenyl ring alter electronic properties and biological profiles. For example:

Compound NameStructural FeaturesBiological Activity
6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazineMethyl group at the 3-positionDifferent antiproliferative profile
6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazineFluorine substitutionAltered reactivity and activity

These findings suggest that careful modification of substituents can enhance or diminish the biological efficacy of the compound .

Case Studies

A significant case study involved synthesizing a series of triazolo-pyridazine derivatives and evaluating their biological activities. The study found that compounds with specific substitutions exhibited potent antiproliferative effects against various cancer cell lines. The results underscored the potential for developing new therapeutic agents based on this scaffold.

Q & A

Q. What are the key synthetic strategies for preparing 6-chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine and its derivatives?

Methodological Answer: The synthesis typically involves:

  • Cyclization of hydrazine precursors : For example, 3-chloro-6-hydrazinylpyridazine undergoes cyclization with reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate to form the triazolo-pyridazine core .
  • Substitution reactions : The chlorine atom at position 6 can be replaced via nucleophilic aromatic substitution (e.g., with hydrazine hydrate) to introduce functional groups like hydrazinyl, enabling further derivatization .
  • Condensation with aldehydes : Arylidenehydrazino intermediates react with aldehydes to form hydrazones, which are oxidatively cyclized (e.g., using iodobenzene diacetate) to yield bis-triazolopyridazines .
    Critical reagents : Ferric chloride, hydrazine hydrate, and IBD (iodobenzene diacetate) are commonly used .

Q. How is structural characterization of this compound performed?

Methodological Answer: Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₂H₁₀ClN₄⁺ with exact mass 245.0594 ).
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-Cl stretches at ~771 cm⁻¹ ).
  • Nuclear Magnetic Resonance (NMR) : Assigns substituent positions (e.g., dimethoxyphenyl protons in aromatic regions).
  • X-ray crystallography : Resolves steric effects, such as nonplanar tricyclic cores in derivatives .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • General handling : Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation or skin contact .
  • Decomposition hazards : Avoid high heat, as decomposition may release toxic gases (e.g., HCl, HF) .
  • Storage : Store under inert atmosphere at 2–8°C to maintain stability .

Advanced Research Questions

Q. How do substituents on the triazolo-pyridazine core influence PDE4 inhibition?

Methodological Answer:

  • Substituent optimization : The 2,3-dimethoxyphenyl group enhances PDE4A/B selectivity by mimicking catechol diethers in known inhibitors. Larger substituents (e.g., tetrahydrofuran-3-yloxy) improve isoform selectivity (PDE4A IC₅₀ < 10 nM) .
  • Electron-withdrawing groups : Chlorine at position 6 stabilizes the heterocyclic core, while methoxy groups on the phenyl ring modulate lipophilicity and binding affinity .
  • Docking studies : Molecular modeling shows hydrophobic interactions with PDE4A’s catalytic pocket and hydrogen bonding with conserved glutamine residues .

Q. How can researchers resolve contradictions between in vitro potency and low cytotoxicity in cell-based assays?

Methodological Answer:

  • Assay validation : Verify cell permeability using techniques like LC-MS to quantify intracellular compound levels .
  • Off-target profiling : Screen against unrelated targets (e.g., kinases) to rule out nonspecific effects .
  • Structural analogs : Compare derivatives (e.g., cyclobutyl vs. methyl substitutions) to identify toxicity-related motifs .

Q. What strategies improve pharmacokinetic properties of triazolo-pyridazine derivatives?

Methodological Answer:

  • Solubility enhancement : Introduce polar groups (e.g., hydroxyl or carboxyl) via substitution at position 6 .
  • Metabolic stability : Replace labile methoxy groups with bioisosteres (e.g., fluorinated analogs) to reduce CYP450-mediated oxidation .
  • Plasma protein binding (PPB) : Use SPR or equilibrium dialysis to assess PPB and optimize logP values (<3 for improved bioavailability) .

Q. How does X-ray crystallography inform the design of conformationally constrained analogs?

Methodological Answer:

  • Conformational analysis : Crystallographic data reveal twisted pyridazine cores in sterically hindered derivatives (e.g., 3,6-di-fluorophenyl analogs), which reduce planarity and enhance target selectivity .
  • Scaffold rigidification : Introduce fused rings (e.g., thiadiazine) or bulky substituents to lock bioactive conformations .

Q. What computational methods are used to predict binding modes to PDE4?

Methodological Answer:

  • Docking software : Tools like AutoDock Vina or Schrödinger Glide simulate ligand-receptor interactions using PDE4A crystal structures (PDBe: 1F0J) .
  • Molecular dynamics (MD) : Simulate binding stability over 100+ ns trajectories to identify critical residue contacts (e.g., Phe-446, His-234) .
  • Free energy calculations : MM-PBSA/GBSA quantify binding energies and guide SAR refinement .

Q. What therapeutic applications are supported by preclinical data?

Methodological Answer:

  • Senescence-related diseases : A patent (EP 2024) highlights derivatives for treating age-related disorders via PDE4 modulation .
  • Anticancer potential : Derivatives with pyrazolyl or acetohydrazide moieties show moderate cytotoxicity (IC₅₀ ~50 μM in HeLa cells) .
  • Neurological disorders : Structural analogs (e.g., TPA023) demonstrate anxiolytic activity via GABAA receptor modulation, though direct data for this compound is lacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.